molecular formula C8H4FNO3 B1304262 6-Fluoroisatoic anhydride CAS No. 78755-94-9

6-Fluoroisatoic anhydride

Cat. No. B1304262
CAS RN: 78755-94-9
M. Wt: 181.12 g/mol
InChI Key: VAAIGNBVENPUEI-UHFFFAOYSA-N
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Patent
US04346032

Procedure details

Phosgene is conducted at 35°-40° C. for 3 hours into a solution of 23 g (0.148 mol) of 6-fluoroanthranilic acid hydrochloride in a mixture of 300 ml of tetrahydrofuran and 150 ml of 4 N hydrochloric acid. After removal of the phosgene, the mixture is diluted with 500 ml of water and the precipitate is filtered off. There is obtained crude 6-fluoroisatoic acid anhydride of melting point 265°-267° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].Cl.[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]([NH2:16])[C:12]=1[C:13]([OH:15])=[O:14]>O1CCCC1.Cl>[F:6][C:7]1[CH:8]=[CH:9][CH:10]=[C:11]2[NH:16][C:1](=[O:2])[O:15][C:13](=[O:14])[C:12]=12 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
23 g
Type
reactant
Smiles
Cl.FC=1C=CC=C(C1C(=O)O)N
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the phosgene
ADDITION
Type
ADDITION
Details
the mixture is diluted with 500 ml of water
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C1C(=O)OC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.